SEL120-34A
Übersicht
Beschreibung
SEL120-34A freie Base ist ein neuartiger Inhibitor der Cyclin-abhängigen Kinase 8 (CDK8), die eine entscheidende Rolle bei der Regulation der Transkription spielt, indem sie mit dem Mediator-Komplex assoziiert. Diese Verbindung hat ein großes Potenzial in der Behandlung der akuten myeloischen Leukämie (AML) gezeigt, indem sie die Phosphorylierung spezifischer Serinreste an STAT1 und STAT5 hemmt, die für das Überleben und die Proliferation von Krebszellen entscheidend sind .
Wirkmechanismus
Target of Action
SEL120-34A is a potent and selective inhibitor of CDK8 (Cyclin-dependent kinase 8) . CDK8 is a protein that plays a crucial role in cell division and growth. It is active in Acute Myeloid Leukemia (AML) cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains .
Mode of Action
this compound inhibits the phosphorylation of STAT1 S727 and STAT5 S726 in cancer cells . By inhibiting these phosphorylation processes, this compound disrupts the normal functioning of these proteins, which can lead to the inhibition of cancer cell growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the regulation of STATs- and NUP98-HOXA9- dependent transcription . By inhibiting the phosphorylation of STAT1 and STAT5, this compound can disrupt these pathways and potentially inhibit the growth and proliferation of cancer cells .
Result of Action
The result of this compound’s action is the inhibition of cancer cell growth and proliferation . By disrupting the normal functioning of key proteins involved in cell division and growth, this compound can potentially slow or stop the growth of cancer cells .
Biochemische Analyse
Biochemical Properties
Unii-6lgr0ryy5Q plays a crucial role in biochemical reactions by inhibiting the activity of cyclin-dependent kinase 8 (CDK8). CDK8 is a key regulator of transcription and is involved in various cellular processes, including cell cycle progression and gene expression. Unii-6lgr0ryy5Q interacts with CDK8 by binding to its active site, thereby inhibiting its kinase activity. This interaction prevents the phosphorylation of target proteins, such as STAT1 and STAT5, which are involved in signal transduction pathways . Additionally, Unii-6lgr0ryy5Q has been shown to regulate the transcription of genes dependent on STATs and NUP98-HOXA9 .
Cellular Effects
Unii-6lgr0ryy5Q exerts significant effects on various types of cells and cellular processes. In cancer cells, particularly acute myeloid leukemia (AML) cells, Unii-6lgr0ryy5Q inhibits the phosphorylation of STAT1 at serine 727 and STAT5 at serine 726 . This inhibition leads to the downregulation of STATs-dependent transcription, which is crucial for the proliferation and survival of AML cells. Furthermore, Unii-6lgr0ryy5Q has been observed to influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of CDK8 .
Molecular Mechanism
The molecular mechanism of action of Unii-6lgr0ryy5Q involves its binding to the active site of CDK8, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of target proteins, such as STAT1 and STAT5, which are involved in signal transduction pathways . By regulating the phosphorylation of these proteins, Unii-6lgr0ryy5Q modulates the transcription of genes dependent on STATs and NUP98-HOXA9 . This regulation is a dominant mechanism of action in vivo, contributing to the compound’s therapeutic potential in cancer treatment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Unii-6lgr0ryy5Q have been observed to change over time. The compound exhibits stability under ambient conditions for a few weeks, making it suitable for short-term experiments . For long-term studies, it is recommended to store Unii-6lgr0ryy5Q at -20°C to maintain its stability and prevent degradation . Long-term exposure to Unii-6lgr0ryy5Q has been shown to have sustained effects on cellular function, particularly in inhibiting the proliferation of cancer cells .
Dosage Effects in Animal Models
The effects of Unii-6lgr0ryy5Q vary with different dosages in animal models. In preclinical studies, Unii-6lgr0ryy5Q has demonstrated dose-dependent inhibition of CDK8 activity, leading to the suppression of tumor growth in animal models of acute myeloid leukemia . At higher doses, Unii-6lgr0ryy5Q has been observed to cause toxic effects, including weight loss and organ toxicity . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Unii-6lgr0ryy5Q is involved in metabolic pathways that regulate the activity of CDK8 and its downstream targets. The compound interacts with enzymes and cofactors that modulate the phosphorylation of target proteins, such as STAT1 and STAT5 . By inhibiting CDK8 activity, Unii-6lgr0ryy5Q affects metabolic flux and metabolite levels, leading to changes in cellular metabolism and gene expression .
Transport and Distribution
Within cells and tissues, Unii-6lgr0ryy5Q is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding affinity to CDK8 and other biomolecules . This distribution is crucial for its therapeutic efficacy, as it ensures that Unii-6lgr0ryy5Q reaches its target sites within the cells .
Subcellular Localization
Unii-6lgr0ryy5Q exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the nucleus, where it interacts with CDK8 and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct Unii-6lgr0ryy5Q to the nucleus . The nuclear localization of Unii-6lgr0ryy5Q is critical for its role in regulating gene expression and cellular processes.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
SEL120-34A wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung einer substituierten tricyclischen Benzimidazolstruktur beinhaltet. Die Syntheseroute umfasst typischerweise die folgenden Schritte:
Bildung des Benzimidazolkerns: Dieser Schritt beinhaltet die Kondensation eines o-Phenylendiamin-Derivats mit einer Carbonsäure oder ihrem Derivat unter sauren Bedingungen.
Substitutionsreaktionen: Verschiedene Substituenten werden durch nukleophile Substitutionsreaktionen in den Benzimidazolkern eingeführt.
Cyclisierung: Die endgültige tricyclische Struktur wird durch intramolekulare Cyclisierungsreaktionen unter bestimmten Bedingungen gebildet.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet die Skalierung des Laborsyntheseprozesses, wobei die Reinheit und Ausbeute der Verbindung sichergestellt werden. Dies beinhaltet typischerweise:
Optimierung der Reaktionsbedingungen: Parameter wie Temperatur, Druck und Lösungsmittelwahl werden optimiert, um Ausbeute und Reinheit zu maximieren.
Reinigung: Techniken wie Umkristallisation, Chromatographie und Destillation werden eingesetzt, um die Verbindung zu reinigen.
Qualitätskontrolle: Analytische Methoden wie Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie werden eingesetzt, um die Qualität und Konsistenz des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
SEL120-34A unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen am Benzimidazolkern zu modifizieren.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat werden unter kontrollierten Bedingungen verwendet.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide, Acylchloride und Sulfonylchloride werden in Gegenwart geeigneter Katalysatoren verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Derivate des Benzimidazolkerns, die unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen können .
Wissenschaftliche Forschungsanwendungen
SEL120-34A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Rolle von CDK8 bei der Transkriptionsregulation und seinen Wechselwirkungen mit anderen Proteinen zu untersuchen.
Biologie: In zellbasierten Assays eingesetzt, um die Auswirkungen der CDK8-Inhibition auf Zellproliferation, Differenzierung und Apoptose zu untersuchen.
Medizin: Als potenzieller Therapeutikum für die Behandlung von AML und anderen Krebserkrankungen untersucht, indem CDK8-vermittelte Signalwege angegriffen werden.
Industrie: Wird bei der Entwicklung neuer CDK8-Inhibitoren mit verbesserter Wirksamkeit und Selektivität eingesetzt
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Kinaseaktivität von CDK8 selektiv hemmt. Diese Hemmung verhindert die Phosphorylierung von STAT1 und STAT5, die für die transkriptionelle Aktivierung von Genen entscheidend sind, die an Zellproliferation und Überleben beteiligt sind. Die Verbindung bindet an die ATP-Bindungsstelle von CDK8, bildet Halogenbindungen mit der Scharnierregion des Proteins und hydrophobe Komplementaritäten in seiner vorderen Tasche .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Senexin B: Ein weiterer selektiver CDK8-Inhibitor mit ähnlichen Wirkmechanismen.
CCT251545: Ein potenter CDK8-Inhibitor mit unterschiedlichen strukturellen Merkmalen.
BRD6989: Ein niedermolekularer Inhibitor, der CDK8 mit unterschiedlichen Bindungseigenschaften angreift
Einzigartigkeit
SEL120-34A ist aufgrund seiner hohen Selektivität für CDK8 und seiner Fähigkeit, die Phosphorylierung spezifischer Serinreste an STAT1 und STAT5 zu hemmen, einzigartig. Diese Selektivität macht es zu einem vielversprechenden Kandidaten für die Behandlung von AML und anderen Krebserkrankungen mit erhöhten Spiegeln dieser phosphorylierten Proteine .
Biologische Aktivität
SEL120-34A is a novel compound identified as a potent inhibitor of Cyclin-dependent kinase 8 (CDK8), which plays a crucial role in regulating transcriptional programs associated with various cancers, particularly acute myeloid leukemia (AML). This article explores the biological activity of this compound, its mechanisms of action, and its potential therapeutic applications based on diverse research findings.
This compound functions primarily by inhibiting CDK8, which is part of the Mediator complex that regulates transcription. The compound has been characterized as a type I inhibitor, forming halogen bonds with the protein's hinge region, which enhances its specificity and binding affinity. Notably, this compound inhibits the phosphorylation of key transcription factors, specifically STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726), which are critical for the oncogenic signaling pathways in AML cells .
Key Findings:
- Inhibition of Oncogenic Transcription : this compound effectively represses the transcriptional activity of STATs and NUP98-HOXA9 signaling pathways in AML cells. This inhibition leads to decreased expression of genes associated with cell survival and proliferation .
- Differential Efficacy : The compound exhibits differential efficacy based on the phosphorylation status of STAT5 in AML cells. Cells with high levels of phosphorylated STAT5 are more sensitive to treatment, while resistant cells show lineage commitment without activated STAT5 .
In Vitro and In Vivo Studies
Research has demonstrated the effectiveness of this compound in both in vitro and in vivo settings.
In Vitro Studies:
- Cell Line Testing : In studies involving various AML cell lines, this compound was shown to significantly reduce the expression levels of immediate early response (IER) genes such as EGR1 and FOS following mitogen stimulation. This indicates its potential to alter gene expression profiles critical for cancer progression .
- Phosphorylation Inhibition : The compound consistently inhibited the phosphorylation of STAT1 and STAT5 across different AML cell lines, suggesting a robust mechanism for disrupting oncogenic signaling pathways .
In Vivo Studies:
- Xenograft Models : In mouse models with xenografted AML tumors, administration of this compound resulted in substantial repression of STAT5 S726 phosphorylation. This correlates with reduced tumor burden and improved survival rates in treated animals .
- Pharmacokinetics : this compound demonstrated favorable pharmacokinetic properties, including high bioavailability after oral administration, which supports its potential for clinical application .
Case Studies and Clinical Trials
This compound has progressed into clinical trials due to its promising preclinical results:
- Clinical Trial NCT04021368 : This study evaluates the safety and efficacy of this compound in patients with advanced AML. Preliminary results indicate that patients exhibit reduced levels of phosphorylated STAT5 following treatment, aligning with preclinical findings .
Data Summary
The following table summarizes key biological activities and findings related to this compound:
Eigenschaften
IUPAC Name |
6,7-dibromo-5-methyl-2-piperazin-1-yl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Br2N4/c1-9-11(16)12(17)10-3-2-6-21-14(10)13(9)19-15(21)20-7-4-18-5-8-20/h18H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBMCTDYWXIBLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(CCCN3C(=N2)N4CCNCC4)C(=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Br2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609522-33-9 | |
Record name | SEL120-34A free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609522339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SEL120-34A FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LGR0RYY5Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.